molecular formula C7H4INO2 B12872157 4-Iodobenzo[d]oxazol-2(3H)-one

4-Iodobenzo[d]oxazol-2(3H)-one

Cat. No.: B12872157
M. Wt: 261.02 g/mol
InChI Key: ODFACGZVOPLNRN-UHFFFAOYSA-N
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Description

4-Iodobenzo[d]oxazol-2(3H)-one is a halogenated derivative of the benzoxazolone scaffold, a heterocyclic compound featuring a fused benzene and oxazolone ring. The iodine substituent at the 4-position of the benzene ring confers distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions. The iodine atom’s large size and polarizability may enhance halogen bonding interactions, making this compound valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H4INO2

Molecular Weight

261.02 g/mol

IUPAC Name

4-iodo-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C7H4INO2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10)

InChI Key

ODFACGZVOPLNRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)NC(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodobenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of isocyanides and 2-azidophenyloxyacrylates in the presence of a rhodium catalyst. This reaction allows for the formation of the benzoxazole ring through a coupling-cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodobenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Cyclization Reactions: The compound can participate in cyclization reactions to form other heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the iodine atom under suitable conditions.

    Cyclization Reactions: Catalysts such as rhodium or palladium are often used to facilitate the cyclization process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while cyclization reactions can produce complex heterocyclic compounds .

Scientific Research Applications

4-Iodobenzo[d]oxazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodobenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-iodobenzo[d]oxazol-2(3H)-one are contextualized below against key analogues:

Table 1: Structural and Functional Comparison of Benzo[d]oxazol-2(3H)-one Derivatives

Compound Substituent(s) Molecular Weight Key Properties/Applications References
This compound Iodine at C4 261.02* Potential halogen bonding; unexplored bioactivity (inference from halogenated analogues).
6-Hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one -OH at C6, -NO2 at C5 210.12 Allelochemical activity; inhibits Lepidium sativum growth; synthesized via nitration of BOA-6-OH by Pantoea ananatis or horseradish peroxidase . High mammalian toxicity.
7-Bromobenzo[d]oxazol-2(3H)-one Bromine at C7 214.02 Intermediate in drug synthesis (e.g., sigma receptor ligands); characterized by NMR and mass spectrometry .
5-Fluorobenzo[d]oxazol-2(3H)-one Fluorine at C5 153.11 Enhanced metabolic stability; used in radiopharmaceuticals; lower steric hindrance compared to iodine/bromo .
6-Chloro-3-methylbenzo[d]oxazol-2(3H)-one -Cl at C6, -CH3 at N3 201.62 Anticancer applications; synthesized via AlCl3-catalyzed Friedel-Crafts reactions .

*Calculated molecular weight based on formula C₇H₄INO₂.

Key Findings

Substituent Effects on Bioactivity :

  • Nitro Group (6-Hydroxy-5-nitro-) : Introduces strong phytotoxicity and mammalian toxicity due to nitroaromatic properties, limiting agricultural use despite biodegradability .
  • Halogens (Iodo, Bromo, Fluoro) :

  • Iodine: Likely enhances halogen bonding for targeted protein interactions (inferred from bromo/chloro analogues in sigma receptor studies ).
  • Bromo: Common in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug diversification .
  • Fluoro: Improves pharmacokinetics (e.g., blood-brain barrier penetration) .

Synthetic Accessibility :

  • Iodo derivatives may require specialized conditions (e.g., iodination via electrophilic substitution or metal catalysis), whereas bromo/chloro analogues are more straightforward to synthesize .

Spectroscopic Characterization :

  • Halogen substitution induces distinct NMR shifts. For example, bromine causes significant deshielding in $^{13}\text{C}$ spectra (C7 in 7-bromo derivative: δ ~120 ppm) , while nitro groups broaden $^{1}\text{H}$ signals due to paramagnetic effects .

Toxicity and Environmental Impact :

  • Nitro-substituted derivatives exhibit higher ecotoxicity compared to halogens, necessitating cautious handling .

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